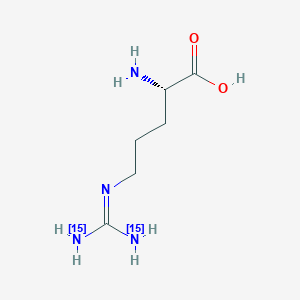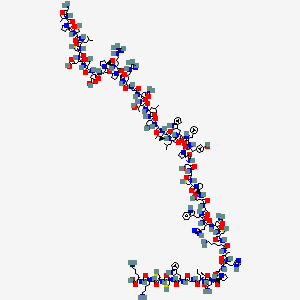
N-D-Gluconoyl-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-D-Gluconoyl-beta-alanine: is a compound that has garnered interest in various scientific fields due to its unique structure and properties. It is a derivative of beta-alanine, an amino acid, and gluconic acid, a sugar acid derived from glucose. This compound is known for its role in post-translational modifications, particularly in recombinant proteins expressed in Escherichia coli .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-D-Gluconoyl-beta-alanine typically involves the reaction of beta-alanine with gluconic acid or its derivatives. One common method is the reaction of beta-alanine with gluconolactone under mild acidic conditions. This reaction forms a stable amide bond between the amino group of beta-alanine and the carboxyl group of gluconic acid .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes. For instance, genetically modified strains of Corynebacterium glutamicum have been used to enhance the production of beta-alanine from glucose, which can then be reacted with gluconic acid to form the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: N-D-Gluconoyl-beta-alanine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form beta-alanine and gluconic acid.
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide, leading to the formation of gluconic acid derivatives.
Major Products: The major products formed from these reactions include beta-alanine, gluconic acid, and their respective derivatives .
Aplicaciones Científicas De Investigación
N-D-Gluconoyl-beta-alanine has several applications in scientific research:
Chemistry: It is used as a model compound to study amide bond formation and hydrolysis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enhancing the stability and function of therapeutic proteins.
Mecanismo De Acción
The mechanism of action of N-D-Gluconoyl-beta-alanine involves its interaction with proteins and enzymes. The compound forms stable amide bonds with the amino groups of proteins, leading to modifications that can alter the protein’s structure, stability, and function. These modifications can affect various molecular pathways, including those involved in protein folding, stability, and degradation .
Comparación Con Compuestos Similares
N-alkyl-beta-amino acids: These compounds share a similar structure with N-D-Gluconoyl-beta-alanine but have different alkyl groups attached to the amino acid.
N-alkyl-beta-amino esters: These are esters of beta-amino acids and have similar chemical properties but differ in their reactivity and applications.
Uniqueness: this compound is unique due to its combination of a sugar acid and an amino acid, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in studying protein modifications and potential therapeutic applications .
Propiedades
Número CAS |
94231-90-0 |
|---|---|
Fórmula molecular |
C9H17NO8 |
Peso molecular |
267.23 g/mol |
Nombre IUPAC |
3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO8/c11-3-4(12)6(15)7(16)8(17)9(18)10-2-1-5(13)14/h4,6-8,11-12,15-17H,1-3H2,(H,10,18)(H,13,14)/t4-,6-,7+,8-/m1/s1 |
Clave InChI |
IHYVWNRKXGTLCO-CCXZUQQUSA-N |
SMILES isomérico |
C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O |
SMILES canónico |
C(CNC(=O)C(C(C(C(CO)O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzo[a]anthracen-12-ylpyridine](/img/structure/B12642911.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-(phenylMethyl)-](/img/structure/B12642919.png)
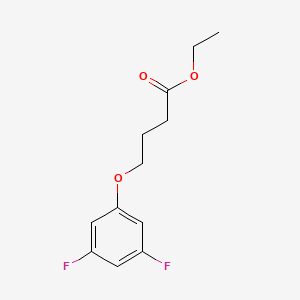
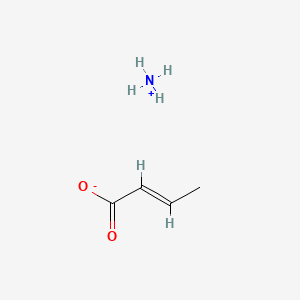

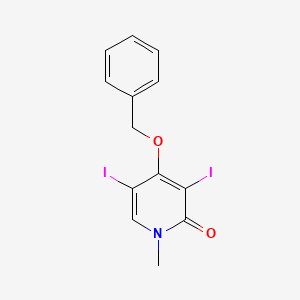
![Methylbenzo[b]naphtho[2,3-d]furan](/img/structure/B12642947.png)
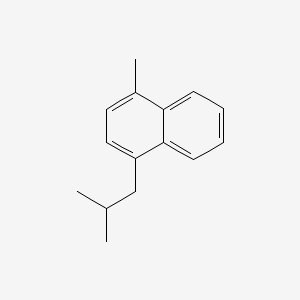

![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B12642965.png)
